N2-Tritylcandesartan
Overview
Description
N2-Tritylcandesartan is a useful research compound. Its molecular formula is C43H34N6O3 and its molecular weight is 682.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N2-Tritylcandesartan is a derivative of Candesartan, which is an angiotensin receptor blocker . The primary target of this compound is likely the type-1 angiotensin II receptor (AT1). This receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
This compound, like Candesartan, selectively blocks the binding of angiotensin II to the AT1 receptor . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, this compound inhibits the effects of angiotensin II, a key player in the RAAS. This leads to vasodilation, decreased aldosterone secretion, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Candesartan is administered orally as a prodrug, which is rapidly converted to its active metabolite during absorption in the gastrointestinal tract . The specifics of this compound’s ADME properties would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of Candesartan. By blocking the AT1 receptor, this compound prevents the actions of angiotensin II, leading to vasodilation and decreased blood pressure . This can have beneficial effects in conditions such as hypertension and heart failure .
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKRZXGJFVQTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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